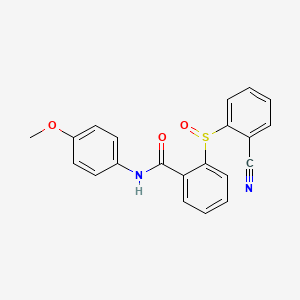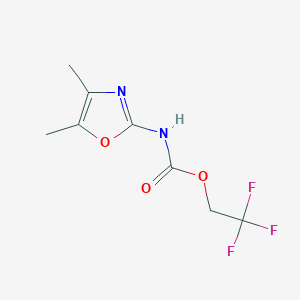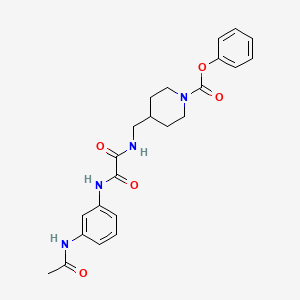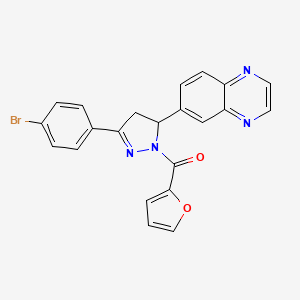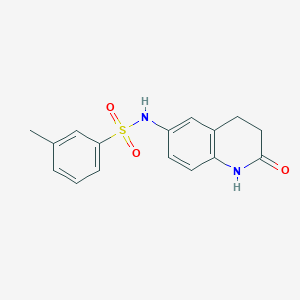
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the linear formula C20H23N3O5 . It’s a part of a class of compounds known as indole derivatives, which are aromatic compounds containing the indole nucleus and are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves various cyclization processes or domino reactions . A study has reported the synthesis of a series of BET bromodomains inhibitors with potent activities in both molecular and cellular assays based on a benzenesulfonamide scaffold .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . This method provides detailed information about the arrangement of atoms within the molecule.
Chemical Reactions Analysis
The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 385.423 . More detailed physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Antitumor Agents
A study by Alqasoumi et al. (2010) revealed the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, which demonstrated significant in vitro antitumor activity. Some compounds exhibited higher potency and efficacy than the reference drug Doxorubicin, suggesting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Human Beta3 Adrenergic Receptor Agonists
Research by Parmee et al. (2000) focused on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety as potent, selective human beta3 adrenergic receptor agonists. This study identified compounds with significant selectivity and activity, highlighting the therapeutic potential of these derivatives in treating disorders associated with the beta3 adrenergic receptor (Parmee et al., 2000).
Antiparasitic Activity
A study by Pagliero et al. (2010) synthesized and characterized new tetrahydroquinoline derivatives with potential antiparasitic activity. Compounds showed interesting activity against Trypanosoma cruzi with low cytotoxicity, and moderate activity against Plasmodium falciparum, indicating these compounds as potential lead scaffolds for antiparasitic drugs (Pagliero et al., 2010).
Nonlinear Optical Properties
Ruanwas et al. (2010) explored the synthesis, characterization, and nonlinear optical properties of certain benzenesulfonate compounds, revealing potential optical limiting applications. This research contributes to the development of materials for optical technologies (Ruanwas et al., 2010).
Carbonic Anhydrase Inhibitors
Bruno et al. (2017) and others have investigated the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including tetrahydroquinoline derivatives. These studies have led to the design of compounds with remarkable inhibition and selectivity towards druggable isoforms of hCAs, suggesting applications in treating diseases such as glaucoma, epilepsy, and cancer (Bruno et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-2-4-14(9-11)22(20,21)18-13-6-7-15-12(10-13)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFLTSMWRGNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2675547.png)
![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)
![3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2675551.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)
![N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)

![1-Methyl-4-({4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2675559.png)
![1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2675562.png)
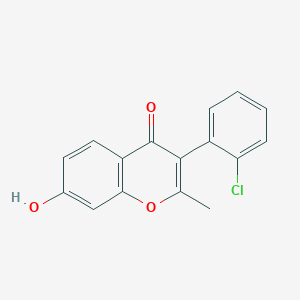
![1-(2-oxo-2-phenylethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675566.png)
